molecular formula C11H10ClF3O3 B12453537 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

Cat. No.: B12453537
M. Wt: 282.64 g/mol
InChI Key: AZGHEVSBRNAGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is an organic compound that features a trifluoromethyl group, a chlorophenyl group, and a hydroxypropionic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid and ethyl diazoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as rhodium or copper complexes. The reaction proceeds through a series of steps, including the formation of an intermediate diazo compound, followed by cyclization and esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-oxopropionic acid ethyl ester

    Reduction: Formation of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
  • 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-oxopropionic acid ethyl ester
  • 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid methyl ester

Uniqueness

2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is unique due to its combination of a trifluoromethyl group and a chlorophenyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C11H10ClF3O3

Molecular Weight

282.64 g/mol

IUPAC Name

ethyl 2-(3-chlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C11H10ClF3O3/c1-2-18-9(16)10(17,11(13,14)15)7-4-3-5-8(12)6-7/h3-6,17H,2H2,1H3

InChI Key

AZGHEVSBRNAGQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)(C(F)(F)F)O

Origin of Product

United States

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